![molecular formula C12H7ClN2O2 B5869156 N-(3-chloro-4-cyanophenyl)-2-furamide](/img/structure/B5869156.png)
N-(3-chloro-4-cyanophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-cyanophenyl)-2-furamide” is a chemical compound. It contains a total of 50 bonds; 30 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aromatic) .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-chloro-4-cyanophenyl)-2-furamide, focusing on six unique fields:
Antimicrobial Agents
N-(3-chloro-4-cyanophenyl)-2-furamide: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects .
Antituberculosis Activity
Research has indicated that N-(3-chloro-4-cyanophenyl)-2-furamide exhibits promising antituberculosis properties. It targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting key enzymes essential for bacterial survival and replication. This makes it a candidate for developing new tuberculosis treatments .
Antimalarial Applications
The compound has also been explored for its antimalarial properties. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. By interfering with the parasite’s life cycle, N-(3-chloro-4-cyanophenyl)-2-furamide can reduce the parasite load in infected individuals .
Cancer Research
In cancer research, N-(3-chloro-4-cyanophenyl)-2-furamide has been investigated for its antiproliferative effects on cancer cells. It can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for developing new anticancer therapies .
Anti-inflammatory Agents
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes N-(3-chloro-4-cyanophenyl)-2-furamide a potential therapeutic agent for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of N-(3-chloro-4-cyanophenyl)-2-furamide . It has been shown to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2/c13-10-6-9(4-3-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWGXKVTUBFOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.